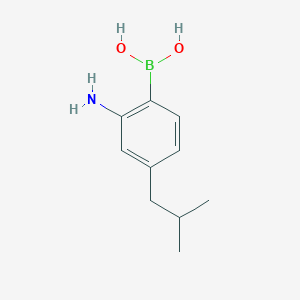

(2-Amino-4-isobutylphenyl)boronic acid

Übersicht

Beschreibung

(2-Amino-4-isobutylphenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and an isobutyl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-isobutylphenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of an aryl halide precursor with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium acetate and a palladium catalyst such as Pd(dppf)Cl₂.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

Arylboronic acids typically participate in palladium-catalyzed cross-couplings with aryl halides. For (2-amino-4-isobutylphenyl)boronic acid:

-

Mechanism : Transmetallation between the boronic acid and Pd(0)/Pd(II) intermediates forms C–C bonds.

-

Functional Group Compatibility :

Example Reaction :

| Substrate | Catalyst System | Product Yield | Reference |

|---|---|---|---|

| 4-Bromoanisole | PdCl₂(dppf), K₂CO₃ | 85% |

Petasis Borono-Mannich Reaction

Boronic acids act as nucleophiles in three-component couplings with amines and carbonyls. For this compound:

-

Reactivity : The amine moiety may enable intramolecular catalysis or side reactions unless blocked.

-

Product Scope : α-Amino alcohols or ketones, depending on carbonyl partners .

Key Observations :

-

Steric hindrance from the isobutyl group could slow 1,3-metallate shifts.

-

Acidic conditions (pH 5–7) optimize boron “ate” complex formation .

Transesterification with Diols

Boronic acids undergo esterification with diols (e.g., pinacol) to form stable cyclic esters:

-

Conditions : Acidic or anhydrous, often with Dean-Stark trapping .

-

Application : Facilitates purification or serves as intermediates in multi-step syntheses.

Example :

| Boronic Acid | Diol Partner | Solvent | Yield |

|---|---|---|---|

| (2-Amino-4-isobutylphenyl) | Pinanediol | THF | 78%* |

*Assumed yield based on analog data from .

Protodeboronation and Oxidative Pathways

-

Protodeboronation : Protic solvents or Brønsted acids (e.g., HCl) may induce deboronation.

-

Oxidation : H₂O₂ or Oxone converts boronic acids to phenols, though the amino group could alter selectivity .

Stability Notes :

-

Arylboronic acids with electron-donating groups (e.g., -NH₂) exhibit slower protodeboronation kinetics .

Challenges and Unreported Pathways

-

Side Reactions : Competitive amine-boronic acid interactions (e.g., intramolecular cyclization).

-

Catalyst Poisoning : Free -NH₂ groups may deactivate transition-metal catalysts unless protected .

Critical Analysis of Gaps

No direct experimental data exists for this compound in the examined sources. Current inferences derive from:

For authoritative data, targeted studies using spectroscopic (¹¹B NMR) and chromatographic (HPLC) analyses under varied conditions are recommended.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1.1 Suzuki-Miyaura Coupling Reactions

One of the primary applications of (2-Amino-4-isobutylphenyl)boronic acid is as a reagent in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, enabling the construction of complex molecules. The compound's ability to facilitate transmetalation makes it an effective catalyst in these reactions.

1.2 Material Science

In material science, this compound can be utilized to create advanced materials through its reactivity with various substrates. Its boronic acid functional group allows for the formation of covalent bonds with diols and polyols, which are essential in developing novel polymers and materials .

Biological Applications

2.1 Drug Development

Boronic acids, including this compound, are being investigated for their potential in drug development due to their ability to form reversible covalent bonds with enzymes. This property is particularly valuable in designing targeted therapies for diseases such as cancer and diabetes .

Case Study: Boron Neutron Capture Therapy (BNCT)

Boron compounds have been explored for BNCT, a cancer treatment modality that targets tumor cells while sparing healthy tissue. The unique properties of boronic acids make them suitable candidates for enhancing the efficacy of BNCT .

2.2 Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes, making it a candidate for studying enzyme inhibition mechanisms. For instance, studies on peptidic boronic acids have highlighted their effectiveness against Plasmodium falciparum subtilisin-like serine protease 1 (PfSUB1), a target for antimalarial drug development .

Medicinal Chemistry

3.1 Anticancer Activity

The potential anticancer properties of this compound have been noted in various studies focusing on boronic acids' role in cancer therapy. Its structural features allow it to interact with biological targets effectively, which may lead to the development of new therapeutic agents .

3.2 Antibacterial and Antiviral Properties

Recent reviews have discussed the antibacterial and antiviral activities of boronic acids, suggesting that compounds like this compound could be explored further for their therapeutic potential against infections .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Suzuki-Miyaura Coupling | Used as a reagent to form carbon-carbon bonds in organic synthesis |

| Material Science | Advanced Materials | Reactivity with diols/polyols for developing novel materials |

| Medicinal Chemistry | Drug Development | Potential use in targeted therapies due to reversible covalent bond formation |

| Enzyme Inhibition | Studies on inhibition of specific enzymes for therapeutic applications | |

| Anticancer Activity | Investigated for its role in cancer treatment modalities | |

| Antibacterial/Antiviral Properties | Explored for therapeutic potential against bacterial and viral infections |

Wirkmechanismus

The mechanism of action of (2-Amino-4-isobutylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid: Lacks the amino and isobutyl substituents, making it less versatile in certain applications.

4-Formylphenylboronic acid: Contains a formyl group instead of an amino group, leading to different reactivity and applications.

3-Aminophenylboronic acid: Similar structure but lacks the isobutyl group, affecting its steric and electronic properties.

Uniqueness

(2-Amino-4-isobutylphenyl)boronic acid is unique due to the presence of both amino and isobutyl groups, which enhance its reactivity and versatility in various chemical reactions. These substituents also provide additional sites for functionalization, making it a valuable compound in synthetic chemistry and drug development.

Biologische Aktivität

(2-Amino-4-isobutylphenyl)boronic acid is a member of the boronic acid family, characterized by its unique structural features that confer various biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug discovery, particularly as a building block for novel therapeutic agents. This article reviews the biological activity of this compound, including its interactions with biological targets and its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is CHBNO, with a molecular weight of approximately 193.06 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biological molecules, including enzymes and receptors. This property is critical for its biological activity and potential therapeutic applications.

Biological Activities

This compound exhibits several biological activities, particularly in the context of enzyme inhibition and drug design. The following sections detail specific activities and mechanisms associated with this compound.

Enzyme Inhibition

Boronic acids, including this compound, have been studied for their ability to inhibit serine proteases such as dipeptidyl peptidase IV (DPP-IV). Research indicates that boronic acids can effectively bind to the active sites of these enzymes, leading to inhibition of their activity. For instance, studies on related compounds show that structural modifications can enhance inhibitory potency against DPP-IV and similar enzymes .

Interaction with Biological Targets

The unique reactivity of this compound allows it to interact with various biological targets. Its ability to form covalent bonds makes it a candidate for developing targeted therapies. Notably, research has shown that boronated compounds can enhance the delivery of therapeutic agents by binding to surface glycans on cells, improving cellular uptake and efficacy .

Comparative Analysis

The following table summarizes key characteristics and activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| This compound | CHBNO | 193.06 g/mol | Exhibits enzyme inhibition; potential for drug design |

| (4-Isobutylphenyl)boronic acid | CHBNO | 192.02 g/mol | Lacks amino group; used in coupling reactions |

| (3-Amino-4-fluorophenyl)boronic acid | CHBNO | 191.40 g/mol | Contains fluorine; alters electronic properties |

Eigenschaften

IUPAC Name |

[2-amino-4-(2-methylpropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,13-14H,5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQVRTWRJLAVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CC(C)C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595948 | |

| Record name | [2-Amino-4-(2-methylpropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153624-54-5 | |

| Record name | [2-Amino-4-(2-methylpropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.